molecular formula C8H15N3 B2612662 1-Ethyl-5-propan-2-ylpyrazol-3-amine CAS No. 1783757-87-8

1-Ethyl-5-propan-2-ylpyrazol-3-amine

Cat. No. B2612662
CAS RN: 1783757-87-8
M. Wt: 153.229
InChI Key: PAXNVOXMSKBCCH-UHFFFAOYSA-N
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Description

1-Ethyl-5-propan-2-ylpyrazol-3-amine, also known by its IUPAC name 5-isopropyl-N-methyl-1H-pyrazol-3-amine , is a chemical compound with the molecular formula C7H13N3 . It has a molecular weight of approximately 139.2 g/mol . This compound belongs to the class of pyrazole derivatives and exhibits interesting properties that make it relevant for further investigation.


Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-propan-2-ylpyrazol-3-amine consists of a pyrazole ring with an ethyl group (C2H5) attached at position 1 and an isopropyl group (C3H7) attached at position 5. The nitrogen atom in the pyrazole ring is also methylated. The compound’s InChI key is UKIBLLJCNXFDLN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

  • Appearance : 1-Ethyl-5-propan-2-ylpyrazol-3-amine is an oily liquid .
  • Storage : Store this compound at room temperature (RT) .

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective equipment .

properties

IUPAC Name

1-ethyl-5-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-11-7(6(2)3)5-8(9)10-11/h5-6H,4H2,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXNVOXMSKBCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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